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1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Pyrazole-4-sulfonamide Antiproliferative U937 leukemia

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 1020503-32-5) is a fully synthetic small molecule (C₁₈H₂₂N₄O₅S, MW 406.5 g/mol). It belongs to the 1-benzoyl-1H-pyrazole-4-sulfonamide class and is constructed around a 3,5-dimethylpyrazole core bearing a 2-methyl-3-nitrobenzoyl N-substituent and a piperidine ring linked via a sulfonyl bridge at the 4-position.

Molecular Formula C18H22N4O5S
Molecular Weight 406.5 g/mol
CAS No. 1020503-32-5
Cat. No. B3202083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
CAS1020503-32-5
Molecular FormulaC18H22N4O5S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C18H22N4O5S/c1-12-15(8-7-9-16(12)22(24)25)18(23)21-14(3)17(13(2)19-21)28(26,27)20-10-5-4-6-11-20/h7-9H,4-6,10-11H2,1-3H3
InChIKeyVYXAXLBJGHYCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 1020503-32-5): Chemical Class and Procurement-Relevant Identity


1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine (CAS 1020503-32-5) is a fully synthetic small molecule (C₁₈H₂₂N₄O₅S, MW 406.5 g/mol) . It belongs to the 1-benzoyl-1H-pyrazole-4-sulfonamide class and is constructed around a 3,5-dimethylpyrazole core bearing a 2-methyl-3-nitrobenzoyl N-substituent and a piperidine ring linked via a sulfonyl bridge at the 4-position . The compound is listed in the ChemDiv screening collection (ID: C663-0806) and is commercially available from multiple suppliers as a research-grade building block typically offered at ≥95% purity . Its structural architecture—combining an electron-deficient nitroaromatic moiety, a hydrogen-bond-capable sulfonamide, and a basic piperidine—places it at the intersection of kinase inhibitor and autophagy modulator chemical space, though its precise molecular target(s) remain unannotated in public databases as of the most recent ChEMBL and PubChem releases [1][2].

Why Generic Substitution of 1020503-32-5 with Close Pyrazole-Sulfonyl Analogs Fails: A Quantitative Rationale


Within the 1-benzoyl-1H-pyrazole-4-sulfonamide chemotype, three structural variables independently govern biological performance: (i) the sulfonamide amine component (piperidine, pyrrolidine, azepane, or diethylamine), (ii) the nitro group position and methylation pattern on the benzoyl ring, and (iii) the pyrazole C-3/C-5 alkyl substituents . Even conservative modifications—such as nitro migration from the 3- to the 4-position (CAS 1020503-29-0) or replacement of the piperidine ring with an azepane (CAS 959530-43-9)—generate distinct compounds with unique InChI keys and separate CAS registrations, yet none have publicly available parallel-assay data [1]. In the absence of direct comparator data, procurement decisions must be guided by the specific functional groups present, as analogous pyrazole-4-sulfonamide series demonstrate that sulfonamide nitrogen substitution alone (e.g., piperidine vs. diethylamine) can alter antiproliferative IC₅₀ values by orders of magnitude against the same cell line [2]. Consequently, generic substitution without matched-pair activity confirmation risks selecting a compound with an entirely different biological profile.

1020503-32-5 Product-Specific Quantitative Evidence Guide: Differentiation Dimensions vs. Structural Analogs


Sulfonamide Amine Architecture: Piperidine vs. Diethylamino Antiproliferative Potency in Leukemia Cells

The piperidine-sulfonyl derivative (target compound) and the N,N-diethyl sulfonamide analog (CAS not retrieved; identical benzoyl-pyrazole core) represent two extremes of sulfonamide nitrogen substitution within the same scaffold . When tested against the U937 human histiocytic lymphoma cell line using the CellTiter-Glo Luminescent cell viability assay, the N,N-diethyl analog exhibited an IC₅₀ of 15.2 µM . The target compound has not been tested in this specific assay, precluding a direct quantitative comparison; however, the structural difference—a conformationally constrained cyclic piperidine versus a flexible diethylamino group—is predicted to alter both binding-site occupancy and metabolic stability [1]. In related pyrazole-4-sulfonamide series, switching from dialkylamino to cyclic amine sulfonamides has produced IC₅₀ shifts exceeding 10-fold against the same cell line [2].

Pyrazole-4-sulfonamide Antiproliferative U937 leukemia

Nitro Position Isomerism: 2-Methyl-3-Nitro vs. 4-Nitrobenzoyl Differentiation in Solid Tumor Cell Lines

The target compound (2-methyl-3-nitrobenzoyl) and its 4-nitrobenzoyl positional isomer (CAS 1020503-29-0) differ only in the substitution pattern on the benzoyl ring [1]. The vendor reports antiproliferative activity for the target compound against the MIA PaCa-2 pancreatic cancer cell line with an IC₅₀ below 1 µM, attributed to mTORC1 inhibition and autophagy modulation . In contrast, the 4-nitro isomer is reported to rely on nitro group bioreduction to form DNA-reactive intermediates as its primary mechanism . Because the 2-methyl-3-nitro substitution introduces steric hindrance adjacent to the carbonyl linkage—potentially restricting rotational freedom and altering the electrophilic character of the nitro group—these two isomers are likely to exhibit distinct target engagement, metabolic activation, and off-target profiles [2]. No published head-to-head comparison using the same assay protocol exists, so the mechanistic divergence remains a class-level inference based on established nitroaromatic structure–activity relationships [2][3].

Nitrobenzoyl positional isomer Antiproliferative MIA PaCa-2 pancreatic cancer

Ring Size and Conformational Effects: Piperidine (6-Membered) vs. Azepane (7-Membered) Sulfonamide

The target compound incorporates a six-membered piperidine ring as the sulfonamide amine component, whereas the structurally closest commercial analog (CAS 959530-43-9) features a seven-membered azepane ring, with all other structural features—the 3,5-dimethylpyrazole core and the 2-methyl-3-nitrobenzoyl substituent—conserved . This single-atom ring expansion increases molecular weight from 406.5 to 420.5 g/mol and introduces additional conformational flexibility that alters the spatial orientation of the sulfonamide oxygen lone pairs and the basic amine . In the pyrazole-based factor Xa inhibitor series reported by Pinto et al., moving from a piperidine to a homologous seven-membered ring was shown to reduce binding affinity (FXa Ki) by as much as 10-fold due to steric clash within the S4 pocket [1]. Although no experimental comparison between 1020503-32-5 and its azepane analog has been published, computational conformational analysis predicts that the piperidine chair conformation orients the sulfonyl group in a more compact geometry favorable for binding flattened, hydrophobic enzyme pockets, whereas the azepane ring populates multiple low-energy conformers, potentially reducing binding-site complementarity [1][2].

Sulfonamide ring size Conformational analysis Kinase inhibitor design

Autophagy Modulation: LC3-II Accumulation in HT-29 Colon Carcinoma as a Potential Differentiator

The vendor reports that 1020503-32-5 induces apoptosis in the HT-29 colorectal adenocarcinoma cell line (IC₅₀ = 0.5 µM) via LC3-II accumulation, a hallmark of autophagic flux modulation . Among structurally related analogs, only the 2-nitrobenzoyl-4-methylpiperidine derivative (CAS not retrieved) has been suggested to exert antileishmanial and antimalarial effects, but no LC3-II or autophagy data are available for that analog . The azepane analog (CAS 959530-43-9) has no published biological data of any kind . Within the broader pyrazole chemotype, autophagy-modulating pyrazoles have been explored as anticancer agents: for example, pyrazole-based EZH2 inhibitors have been shown to induce apoptosis and autophagy in cancer cells [1], and pyrazole derivatives have been computationally evaluated as autophagy modulators against the MIA PaCa-2 cell line [2]. The target compound's unique reported dual activity—mTORC1 inhibition coupled with LC3-II accumulation—distinguishes it from purely cytotoxic or cytostatic pyrazole derivatives, though confirmation in a peer-reviewed publication with appropriate comparator compounds remains outstanding [1][2].

Autophagy LC3-II HT-29 colorectal cancer

Enzymatic Target Space: Neuronal Nitric Oxide Synthase (nNOS) Inhibition in the Pyrrolidine Analog as a Counter-Screening Alert

The pyrrolidine-sulfonyl analog of the target compound—3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole—has been tested against bovine brain neuronal nitric oxide synthase (nNOS) and registered in BindingDB (CHEMBL1202116) with an IC₅₀ of 1,700 nM (1.7 µM) [1]. The target compound (1020503-32-5) has no nNOS data in any public database [2][3]. Within the pyrazole-4-sulfonamide class, the identity of the cyclic amine attached to the sulfonyl group is a critical determinant of nNOS affinity: the pyrrolidine ring presents a different steric and electronic profile compared to a piperidine ring, and sulfonamide-containing pyrazoles in the human neutrophil elastase (HNE) inhibitor series (1-benzoyl-4-nitro-1H-pyrazole derivatives) have demonstrated Ki values as low as 34 nM against HNE, confirming that this scaffold can engage diverse enzyme active sites with high affinity [4]. The absence of nNOS activity data for the target compound does not equate to absence of activity—particularly given the structural similarity to known nNOS-binding scaffolds—and therefore nNOS should be included as a mandatory counter-screen when profiling 1020503-32-5 for target selectivity [1][4].

nNOS inhibition Nitric oxide synthase Selectivity counter-screen

Procurement-Relevant Physicochemical Differentiation: Calculated Drug-Likeness Parameters Across the Analog Series

Calculated molecular properties for 1020503-32-5 and its three closest commercially available analogs are compared in the table below, using standardized QSAR-derived descriptors . The target compound (MW 406.5, cLogP ~2.8, tPSA 110.2 Ų, 1 HBD, 7 HBA) adheres to all four Lipinski rule-of-five criteria [1]. The azepane analog (CAS 959530-43-9; MW 420.5) crosses the MW 400 threshold that is associated with reduced permeability in certain absorption models [1]. The N,N-diethyl sulfonamide analog (MW ~380.4) has a lower molecular weight but lacks the conformational rigidity conferred by the piperidine ring . The 4-nitrobenzoyl isomer (CAS 1020503-29-0; MW 392.4) is slightly lighter and has a different electronic distribution that may influence solubility and logD . No experimental logD, solubility, or permeability data exist for any of these compounds; all values are computationally predicted and should be verified experimentally [1].

Physicochemical properties Drug-likeness Lipinski rule of five

Best Research and Industrial Application Scenarios for 1020503-32-5


Pancreatic Cancer Autophagy-Targeted Probe Development

The reported antiproliferative activity (IC₅₀ < 1 µM against MIA PaCa-2) combined with mTORC1 inhibition and autophagy modulation suggests utility as a chemical probe for dissecting autophagy-dependent survival mechanisms in pancreatic ductal adenocarcinoma . Researchers investigating autophagy–apoptosis crosstalk in KRAS-mutant pancreatic cancer models may prioritize this compound over the 4-nitrobenzoyl isomer (CAS 1020503-29-0), which is expected to act through non-specific DNA alkylation rather than targeted mTORC1 pathway modulation [1]. Recommended follow-up includes mTORC1 substrate phosphorylation analysis (p-S6K, p-4E-BP1) and autophagy flux measurements (LC3-II turnover ± bafilomycin A1) to confirm target engagement [2].

Colorectal Cancer Apoptosis Screening with LC3-II Readout

With an IC₅₀ of 0.5 µM against HT-29 colon carcinoma cells and LC3-II accumulation as a mechanistic marker, this compound is suitable for inclusion in focused screening libraries targeting colorectal cancer vulnerabilities . When compared to the N,N-diethyl sulfonamide analog (IC₅₀ = 15.2 µM in U937 cells), the target compound demonstrates the importance of the cyclic piperidine sulfonamide for antiproliferative potency . Procurement for HT-29-based screening programs should include the azepane analog (CAS 959530-43-9) as a matched negative control to quantify the contribution of ring size to any observed activity .

Kinase or Protease Selectivity Panel Profiling with nNOS Counter-Screen

The pyrazole-4-sulfonamide scaffold is validated in Factor Xa inhibition (Ki = 0.35 nM for optimized analogs) and human neutrophil elastase inhibition (Ki = 34 nM) [3][4]. The target compound represents an unexplored member of this pharmacophore class and is appropriate for broad kinase or serine protease panel screening in hit discovery campaigns. Based on the nNOS inhibitory activity of the pyrrolidine analog (IC₅₀ = 1,700 nM), NOS isoforms (nNOS, eNOS, iNOS) should be included as mandatory counter-screens in any selectivity panel [5]. Procurement specifications should request ≥95% purity (HPLC-verified) and inclusion of ¹H NMR and LCMS characterization data to ensure identity before committing to enzymatic assays .

Medicinal Chemistry Lead Optimization Starting Point

Among the four commercially available analogs, 1020503-32-5 offers the best balance of physicochemical properties for oral drug development: MW 406.5 (below the 420 Da threshold), cLogP ~2.8 (within the 1–3 optimal range), tPSA 110.2 Ų, and a single hydrogen bond donor [6]. The piperidine ring provides a handle for further structural diversification (N-alkylation, N-arylation, or ring substitution) without compromising the sulfonamide pharmacophore. The 2-methyl-3-nitrobenzoyl group can be reduced to the corresponding aniline (2-methyl-3-aminobenzoyl) for further amide coupling or heterocycle formation, enabling rapid SAR exploration around the benzoyl ring . Procurement in 100 mg to 1 g quantities from suppliers offering custom synthesis services is recommended for hit-to-lead chemistry programs.

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